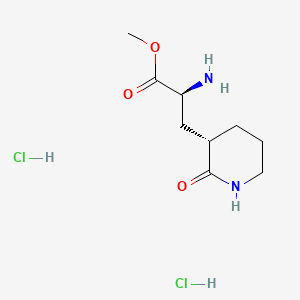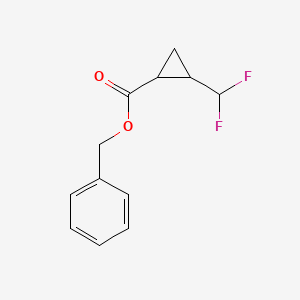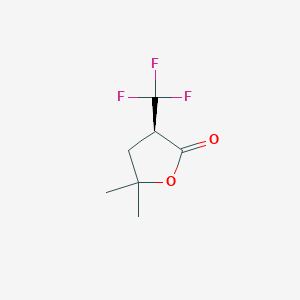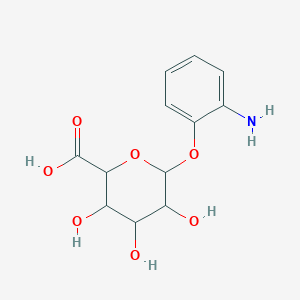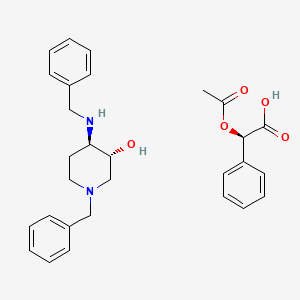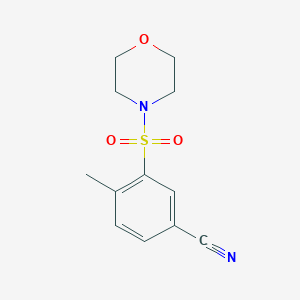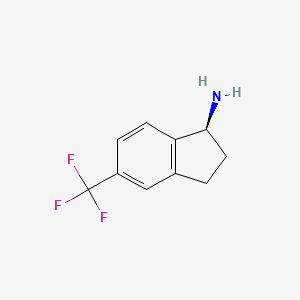
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol is a chemical compound that belongs to the class of oxazole derivatives It features a naphthalene ring system substituted with a methyl group and an oxazole ring, which is further connected to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Substitution on the Naphthalene Ring: The naphthalene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.
Attachment of the Ethanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)acetaldehyde or 2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)acetic acid.
Reduction: Formation of 2-(5-Methyl-2-naphthalen-1-yl-1,3-dihydro-oxazol-4-yl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.
科学的研究の応用
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as fluorescent dyes or polymers.
作用機序
The mechanism of action of 2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The naphthalene ring may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
- 2-(Naphthalen-1-yl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazole
- 4-[3-Methyl-5-(5,6,7-trihydroxy-1,2,4a,5-tetramethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)pentoxy]-4-oxobutanoic acid
Uniqueness
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol is unique due to its specific substitution pattern on the naphthalene ring and the presence of the ethanol moiety
特性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
2-(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C16H15NO2/c1-11-15(9-10-18)17-16(19-11)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,18H,9-10H2,1H3 |
InChIキー |
UGJISKGYUFAQRM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B13903748.png)
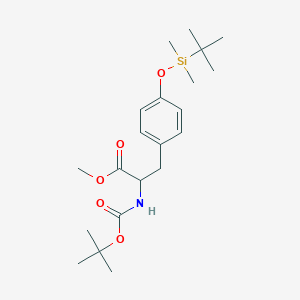

![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)
